2-Phenoxypropionic acid

描述

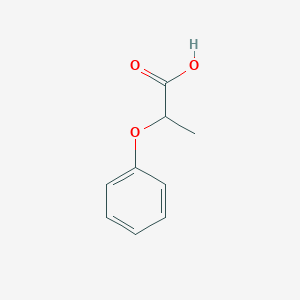

Structure

3D Structure

属性

IUPAC Name |

2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870812 | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-31-8 | |

| Record name | DL-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Stereochemical Control

Chemical Synthesis Routes of 2-Phenoxypropionic Acid

A common and foundational method for synthesizing 2-phenoxypropionic acids is based on the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halogen atom in a 2-halopropionic acid, such as 2-chloropropionic or 2-bromopropionic acid, by a phenoxide ion. google.comresearchgate.net The phenoxide is typically generated in situ by treating a phenol (B47542) with a base. google.com This general method can be used to produce a racemic mixture of the final product when a racemic 2-halopropionic acid is used as the starting material. google.comresearchgate.net The reaction of an alkali metal salt of the 2-halopropionic acid with an alkali metal derivative of a phenol is typically carried out in an inert, high-boiling point organic solvent like toluene. google.com

The (R)-enantiomer of many this compound derivatives is the biologically active isomer, making its stereoselective synthesis a key objective. researchgate.net

An efficient route to produce the chiral precursor for (R)-2-phenoxypropionic acid (R-PPA) starts from the readily available and inexpensive amino acid, L-alanine. researchgate.netresearchgate.net This process involves two primary steps:

Chlorination of L-Alanine : L-alanine is converted to (S)-2-chloropropionic acid through diazotization followed by a chlorination reaction. researchgate.netresearchgate.net

Etherification : The resulting (S)-2-chloropropionic acid is then reacted with phenol to produce (R)-2-phenoxypropionic acid. researchgate.netresearchgate.net

Table 1: Optimized Reaction Conditions for R-PPA Synthesis from L-Alanine

| Step | Reactants & Molar Ratios | Catalyst | Conditions | Molar Conversion Rate |

|---|---|---|---|---|

| Chlorination | HCl : NaNO₂ : KI : L-Ala = 2.0 : 1.2 : 0.7 : 1.0 | KI | 125 °C reflux for 1.5 h | Not specified |

| Etherification | KI : S-2-chloropropionic acid : Phenol = 0.075 : 1.2 : 1.0 | KI | Not specified | 74.9% (calculated from phenol) researchgate.net |

The etherification step in the synthesis of chiral this compound is crucial for establishing the correct stereochemistry. When (S)-2-halopropionic acid reacts with a phenol in the presence of a base, the reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. google.com This mechanism results in an inversion of the stereochemical configuration at the chiral carbon center. google.com Consequently, the (S)-enantiomer of the 2-halopropionic acid intermediate yields the desired (R)-enantiomer of the this compound product. google.comresearchgate.net

(R)-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) is a vital intermediate for the synthesis of several aryloxyphenoxypropionate herbicides. researchgate.netgoogle.com Several methods for its preparation have been reported.

From Hydroquinone (B1673460) : A common chemical synthesis involves reacting hydroquinone with 2-chloropropionic acid in the presence of a base. jlu.edu.cn However, this method can suffer from side reactions like over-alkylation. google.com

From Halogenated Precursors : Another route starts with this compound, which is first halogenated (e.g., brominated) to form 2-(4-bromophenoxy)propionic acid. google.com This intermediate is then subjected to hydroxylation using a copper chloride catalyst under pressure to yield R-HPPA. google.com

From Sulfate (B86663) Esters : A process has been developed involving the oxidation of phenol with a persulfate salt to form a 4-hydroxyphenylsulfate salt. googleapis.com This intermediate is then reacted with a 2-halopropionic acid derivative, followed by hydrolysis of the sulfate ester to yield the final 2-(4-hydroxyphenoxy)propionate product. googleapis.com

Enzymatic Hydroxylation : A highly selective method involves the biotransformation of (R)-2-phenoxypropionic acid. Fungal peroxygenases, such as those from Agrocybe aegerita, can catalyze the regioselective hydroxylation of the aromatic ring at the C-4 position to produce R-HPPA. researchgate.net Similarly, fermentation using microorganisms like Beauveria bassiana can also achieve this transformation, leaving the chiral center untouched. google.comgoogle.com

Table 2: Summary of Synthesis Routes for 2-(4-Hydroxyphenoxy)propionic Acid

| Starting Materials | Key Reagents/Catalysts | Method Type | Reference |

|---|---|---|---|

| Hydroquinone, 2-Chloropropionic Acid | Base | Chemical Synthesis | jlu.edu.cn |

| 2-(4-Bromophenoxy)propionic Acid | Copper Chloride, Alkali Solution | Chemical Synthesis | google.com |

| Phenol, 2-Halopropionic Acid derivative | Persulfate Salt, Base | Chemical Synthesis | googleapis.com |

This compound can undergo a variety of chemical reactions involving both its carboxylic acid functional group and its aromatic ring.

Esterification : The carboxylic acid group can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst. googleapis.com Lipase-catalyzed esterification has also been investigated, with the solvent polarity influencing the enantioselectivity of the reaction. chemicalbook.comsigmaaldrich.com

Acyl Chloride Formation : The acid can be converted to the more reactive 2-phenoxypropionyl chloride using reagents like phosgene. This acyl chloride is a versatile intermediate for producing other derivatives.

Hydrolysis : Esters of this compound can be hydrolyzed back to the parent carboxylic acid and the corresponding alcohol under acidic or basic conditions. prepchem.com

Aromatic Ring Substitution : The phenoxy group can participate in electrophilic aromatic substitution reactions.

Halogenation : The aromatic ring can be halogenated, for instance, by reacting this compound with bromine or chlorine.

Hydroxylation : As previously mentioned, a hydroxyl group can be selectively introduced onto the phenyl ring, particularly at the para-position, through enzymatic methods to form 2-(4-hydroxyphenoxy)propionic acid. researchgate.net

Chemical Transformations and Derivatization Reactions of this compound

Chlorination Mechanisms and Substituent Effects

The chlorination of this compound has been studied to understand the underlying mechanisms and the influence of substituents on the reaction's outcome. Research on the oxidative chlorodehydrogenation of (R,S)-2-phenoxypropanoic acid and its derivatives using (R,S)-1-chloro-3-methyl-2,6-diphenylpiperidin-4-one (NCP) as the chlorinating agent has provided significant insights. acs.orgnih.gov The kinetics of this reaction were investigated in 50% (v/v) aqueous acetic acid acidified with perchloric acid. acs.orgnih.gov

The proposed rate-determining step is the electrophilic attack on the phenolic oxygen atom by the protonated chlorinating agent. acs.orgnih.govresearchgate.netacs.org This is followed by a rapid rearrangement of the intermediate to yield products with chlorine substituted on the aromatic ring. acs.orgnih.govresearchgate.netacs.org Analysis of the dependence of rate constants on meta and para substitution using the tetralinear extension of the Hammett equation suggests the formation of an activated complex with an electric charge near the phenoxy group's oxygen atom. acs.orgnih.gov

The effect of substituents on the aromatic ring has been systematically evaluated. A linear correlation exists between the activation enthalpies of ortho- and para-substituted derivatives, which is related to the ortho effect. acs.org The study of various ortho-, meta-, and para-substituted derivatives has shown that both the size and electronic effects of the substituents play a crucial role in controlling the enantioselectivity of lipase-catalyzed esterifications. nih.gov For instance, with substituents of similar size like CH₃ and CF₃, their electronic effects were found to be important in influencing enantioselectivity. nih.gov

Table 1: Investigated Substituents in Lipase-Catalyzed Esterification of 2-(4-substituted phenoxy)propionic acids. nih.gov

| Substituent |

| H |

| F |

| Cl |

| CF₃ |

| CH₃ |

| CH₃CH₂ |

| CH₃O |

Oxidation and Reduction Reactions

This compound can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The carboxylic acid can be oxidized to form the corresponding ketone, phenoxyacetone, or aldehyde, phenoxyacetaldehyde. Reagents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions are typically used for this transformation.

Reduction: The carboxylic acid group can be reduced to an alcohol, forming (R)-2-phenoxypropanol. Common reducing agents for this reaction include lithium aluminum hydride and sodium borohydride.

Electrophilic Aromatic Substitution on the Phenoxy Moiety

The phenoxy group of this compound is susceptible to electrophilic aromatic substitution reactions. smolecule.com Halogenating agents like bromine or chlorine can be used to introduce halogen atoms onto the aromatic ring. For example, bromination can lead to para-substitution with high regioselectivity. This functionalization is a key step in the synthesis of derivatives such as 2-(4-bromophenoxy)propionic acid, which can be further converted to other useful compounds.

Enzymatic Synthesis and Chiral Resolution of this compound

Enzymatic methods offer a high degree of selectivity in the synthesis and resolution of this compound enantiomers.

Lipase-Catalyzed Asymmetric Esterification for Racemic Mixture Resolution

Lipases are widely used for the kinetic resolution of racemic this compound through asymmetric esterification. researchgate.net This method relies on the enzyme's ability to preferentially catalyze the esterification of one enantiomer over the other. For example, lipases from Candida antarctica (such as Novozym 435) and Aspergillus niger have been shown to be effective in resolving racemic mixtures of this compound. researchgate.netnih.gov The enantioselectivity of the reaction is influenced by several factors, including the choice of alcohol as the nucleophile, the organic solvent, and the reaction temperature. nih.gov The (R)-enantiomer is often a target precursor for important agrochemicals. researchgate.net

Table 2: Lipase (B570770) Performance in Enantioselective Esterification of this compound. researchgate.net

| Lipase Source | Enantiomeric Excess (ee) of (R)-PPA | Notes |

| Candida antarctica | 48% | - |

| Novozyme 435 | Satisfactory enantioselectivity | Used for esterification with 1-butanol |

Solvent-Induced Enantioselectivity Inversion

A noteworthy phenomenon in the lipase-catalyzed esterification of this compound is the inversion of enantioselectivity induced by the solvent. tandfonline.comacs.orgkisti.re.krdiva-portal.org The choice of solvent can dramatically alter which enantiomer the lipase preferentially reacts with. For instance, in the esterification catalyzed by Candida cylindracea lipase, polar solvents like acetonitrile (B52724) favor the formation of the (R)-enantiomer, whereas non-polar solvents such as hexane (B92381) can lead to a reversal in selectivity. This solvent-dependent behavior is attributed to the solvent's influence on the lipase's active site conformation and substrate binding. The polarity of the solvent can stabilize the transition state for the formation of one enantiomer over the other.

Microbial Hydroxylation for Enantiomer Production

Microbial hydroxylation presents a biocatalytic route for the production of specific enantiomers of hydroxylated this compound derivatives. Microorganisms, particularly fungi like Beauveria bassiana and bacteria like Streptomyces species, can regioselectively hydroxylate this compound. researchgate.netgoogle.com This process is particularly valuable for producing (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPPA), a key intermediate for certain herbicides. researchgate.netsmolecule.com

The hydroxylation occurs predominantly at the para-position of the phenoxy ring with high regioselectivity. google.com The process involves the use of hydroxylases, such as cytochrome P450 monooxygenases, which introduce a hydroxyl group into the aromatic substrate. smolecule.com The efficiency of this biotransformation can be enhanced by optimizing culture conditions, including the carbon and nitrogen sources, and by inducing reactive oxygen species with additives like hydrogen peroxide. smolecule.comjmb.or.kr For example, under optimized static cultivation of Beauveria bassiana, the production of (R)-HPPA was significantly improved. jmb.or.kr

Regioselective C-4 Hydroxylation of this compound by Fungal Peroxygenases

The enzymatic hydroxylation of this compound (POPA) represents a significant advancement in producing its hydroxylated derivatives. The extracellular heme-thiolate peroxygenase from the fungus Agrocybe aegerita (AaeUPO) has been identified as an effective catalyst for the H₂O₂-dependent hydroxylation of POPA. researchgate.netaminer.org This reaction specifically targets the C-4 position of the phenyl ring, yielding 2-(4-Hydroxyphenoxy)propionic acid (HPOPA), a key precursor for herbicides. researchgate.net

The process is highly regioselective, with an isomeric purity of approximately 98% for the desired para-substituted product. researchgate.net Isotope labeling experiments using ¹⁸O confirmed that the newly introduced phenolic hydroxyl group originates from the hydrogen peroxide (H₂O₂), establishing the mechanism as a peroxygenation. researchgate.net When starting with a racemic mixture of this compound, the reaction yields the (R)-isomer of HPOPA with an enantiomeric excess of 60%. researchgate.net More recent research has focused on enhancing the expression of unspecific peroxygenases (UPOs) in host systems like Komagataella phaffii to improve industrial viability. nih.gov The purified catalytic domain of a mutant UPO (PaDa-I) demonstrated this specific hydroxylation, converting (R)-2-Phenoxypropionic acid into (R)-2-(4-Hydroxyphenoxy)propionic acid. nih.gov

| Parameter | Finding | Source(s) |

| Enzyme | Extracellular heme-thiolate peroxygenase from Agrocybe aegerita (AaeUPO) | researchgate.netaminer.org |

| Substrate | This compound (POPA) | researchgate.net |

| Product | 2-(4-Hydroxyphenoxy)propionic acid (HPOPA) | researchgate.net |

| Cofactor | Hydrogen Peroxide (H₂O₂) | researchgate.net |

| Regioselectivity | ~98% (C-4 position) | researchgate.net |

| Enantiomeric Excess | 60% (for R-HPOPA from racemic POPA) | researchgate.net |

Screening Strategies for Hydroxylating Microorganisms

Identifying effective microbial strains for the specific hydroxylation of this compound is crucial for developing efficient biotransformation processes. A high-throughput screening method has been developed to rapidly identify fungi and bacteria capable of hydroxylating (R)-2-Phenoxypropionic acid (R-PPA) to (R)-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA). researchgate.netnih.gov

This method utilizes a 96-well microplate assay where sodium nitrite (B80452) (NaNO₂) is used as a chromogenic reagent. nih.gov The hydroxylated product, R-HPPA, reacts with the reagent to produce a colored compound that can be measured spectrophotometrically. researchgate.net Optimal conditions for this assay were determined to be a detection wavelength of 420 nm, a NaNO₂ concentration of 6.0 g/L at a pH of 2.4, a reaction temperature of 60°C, and a reaction time of 40 minutes. nih.gov

Using this screening method, 3,744 single colonies from various environmental samples were tested, resulting in the identification of 23 strains with the desired C-4 hydroxylation activity. nih.gov Among the positive hits, two fungal strains, Penicillium oxalicum A5 and Aspergillus versicolor A12, showed the highest bioconversion rates. nih.gov

| Strain | Substrate Concentration (R-PPA) | Cultivation Time | Conversion Rate to R-HPPA | Source(s) |

| Penicillium oxalicum A5 | 10 g/L | 72 hours | 21.18% | nih.gov |

| Aspergillus versicolor A12 | 10 g/L | 72 hours | 40.24% | nih.gov |

Biotransformative Production of 2-(4-Hydroxyphenoxy)propionic Acid from this compound

The biotransformative production of (R)-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) from (R)-2-Phenoxypropionic acid (R-PPA) is a well-established method that utilizes whole-cell biocatalysts. researchgate.net This approach is valued as it allows for the selective introduction of a hydroxyl group at the C-4 position, a challenging reaction via traditional chemical synthesis. researchgate.netgoogle.com

A variety of microorganisms, including fungi from the genera Beauveria, Aspergillus, Paecilomyces, and bacteria like Streptomyces, have been shown to catalyze this reaction under aerobic conditions. google.comnih.gov The fungus Beauveria bassiana is a particularly effective and widely studied biocatalyst for this purpose. nih.govnih.gov Research has shown that the configuration of the asymmetric carbon in the substrate is retained during the hydroxylation, meaning the use of R-PPA yields the desired R-HPPA product. google.com

To enhance production efficiency, a novel biofilm-based two-stage fermentation process using Beauveria bassiana has been developed. nih.gov This method significantly improves the yield and productivity compared to traditional submerged fermentation. In the optimized two-stage bioreactor process, which combines agitation and static incubation, a complete conversion of R-PPA was achieved. nih.gov This resulted in a maximum R-HPPA titer of 50 g/L and a productivity of 3.8 g/(L·d), demonstrating a promising strategy for industrial-scale production. nih.gov

| Fermentation Method | Biocatalyst | Max. R-HPPA Titer | Max. Productivity | Source(s) |

| Traditional Submerged | Beauveria bassiana | < 22.2 g/L | < 3.2 g/(L·d) | nih.gov |

| Biofilm-based Two-Stage | Beauveria bassiana | 50 g/L | 3.8 g/(L·d) | nih.gov |

Substrate Engineering Approaches in Enzymatic Processes

Substrate engineering is a strategic approach to optimize biocatalytic reactions by modifying the substrate itself. In the context of this compound, a key challenge is obtaining the enantiomerically pure (R)-isomer, which is the preferred substrate for subsequent hydroxylation to produce active herbicides. researchgate.net

A prominent example of substrate engineering is the enzymatic resolution of racemic this compound. This process uses enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the desired (R)-enantiomer. Lipases from sources like Candida antarctica are employed to resolve the racemic mixture, achieving a 48% enantiomeric excess (ee) of (R)-2-Phenoxypropionic acid. This resolution step ensures that the subsequent biotransformation is highly specific, yielding the enantiomerically pure (R)-2-(4-Hydroxyphenoxy)propionic acid. researchgate.net This approach effectively engineers the substrate pool to favor the formation of the desired final product.

Pharmacological and Biological Activity Investigations of 2 Phenoxypropionic Acid and Its Derivatives

Molecular Mechanisms of Action

Interactions with Enzyme Systems and Cellular Receptors

2-Phenoxypropionic acid and its derivatives exert their biological effects through interactions with various enzyme systems and cellular receptors. In the realm of agriculture, these compounds are recognized for their ability to inhibit specific enzymes that are crucial for plant growth, forming the basis of their herbicidal activity. chemimpex.com In pharmaceuticals, derivatives of this compound are utilized in the development of anti-inflammatory medications. chemimpex.com

The molecular structure of this compound allows it to function as a building block in organic synthesis for creating more complex molecules. chemimpex.com Its stability and reactivity make it suitable for chemical reactions like esterification and amidation. chemimpex.com

Role of Phenoxy and Carboxylic Acid Moieties in Biological Interactions

The biological activity of this compound is intrinsically linked to the presence and interplay of its phenoxy and carboxylic acid functional groups. The carboxylic acid group, in particular, is a key determinant of the molecule's physicochemical properties and biological interactions. researchgate.net

The carboxylic acid moiety significantly influences the water solubility of the compound. researchgate.net At physiological pH, this group is typically ionized, which enhances its solubility in aqueous environments. This ionization is also a critical factor in the molecule's ability to act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, by enabling it to serve as a hydrogen bond donor or acceptor. researchgate.net

The presence of the carboxylic acid group is also known to be important for the phloem mobility of agrochemicals, allowing for the movement of the active ingredient from the leaves to the roots of a plant. The interplay between the phenoxy and carboxylic acid groups provides a scaffold that is crucial for the molecule's binding to target enzymes and receptors.

Peroxisome Proliferator-Activated Receptors (PPARs) Activation by 2-Methyl-2-Phenoxypropionic Acid

Certain derivatives of this compound, such as 2-methyl-2-phenoxypropionic acid, have been investigated for their ability to activate Peroxisome Proliferator-Activated Receptors (PPARs). chemicalbook.com PPARs are a group of nuclear receptors that play essential roles in the regulation of lipid metabolism, energy homeostasis, and inflammation. nih.gov

There are three main isotypes of PPARs: PPARα, PPARγ, and PPARβ/δ. nih.govresearchgate.net

PPARα is primarily expressed in the liver and is involved in the regulation of energy homeostasis and the reduction of triglyceride levels. nih.gov

PPARγ plays a role in insulin (B600854) sensitization, glucose metabolism, and adipocyte differentiation. nih.govnih.govresearchgate.net

PPARβ/δ is involved in enhancing fatty acid metabolism. nih.gov

The activation of these receptors is mediated by ligand binding, which causes a conformational change in the receptor, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene transcription. PPARs form a heterodimer with the retinoid X receptor (RXR) to bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes. nih.govresearchgate.net

Herbicidal Properties and Plant Physiology Modulation

Inhibition of Plant Growth-Regulating Enzymes

The herbicidal activity of this compound and its derivatives stems from their ability to interfere with plant growth-regulating enzymes. chemimpex.com These synthetic compounds mimic the action of natural plant hormones, particularly auxins like indole-3-acetic acid (IAA), which are responsible for controlling plant growth and development. wordpress.commdpi.com

When applied to susceptible plants, these synthetic auxins disrupt normal growth processes, leading to uncontrolled and disorganized growth that ultimately results in the plant's death. wordpress.com This disruption can manifest as twisted stems, cupped leaves, and cracked stems. wordpress.com The mechanism involves interfering with enzymes and signaling pathways that regulate cell division, elongation, and differentiation. For instance, increased activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD) is a known plant response to stress, including that induced by herbicides. mdpi.comnih.gov

| Physiological Effect | Description |

|---|---|

| Disrupted Growth Patterns | Causes twisting, cupping of leaves, and cracking of stems. wordpress.com |

| Enzyme Inhibition | Interferes with the function of essential plant growth-regulating enzymes. chemimpex.com |

| Hormonal Imbalance | Mimics natural auxins, leading to abnormal and uncontrolled growth. wordpress.com |

Comparative Efficacy Studies with Other Phenoxyacetic Acid Herbicides (e.g., 2,4-D)

This compound belongs to the broader class of phenoxy herbicides, which includes widely used products like 2,4-D (2,4-dichlorophenoxyacetic acid). researchgate.net While they share a similar mode of action as synthetic auxins, their efficacy can vary depending on the target weed species. wordpress.com

For example, 2,4-D is highly effective against weeds like dandelion and plantain but may be less effective against others such as chickweed and ground ivy. wordpress.com To broaden the spectrum of weed control, phenoxy herbicides are often used in combination with other herbicides. 24d.info24d.info Tank-mixing 2,4-D with other active ingredients is a common practice to control a wider range of broadleaf weeds more effectively. 24d.info However, it is important to note that interactions between herbicides in a tank mix can sometimes lead to antagonism, where the efficacy of one herbicide is reduced by the presence of another. For instance, 2,4-D has been shown to antagonize the effects of glyphosate (B1671968) in certain grass species by reducing its uptake and translocation. nih.gov

| Herbicide | Effective Against | Less Effective Against |

|---|---|---|

| 2,4-D | Dandelion, Plantain wordpress.com | Chickweed, Ground Ivy wordpress.com |

| Mecoprop-p | Chickweed, Clovers, Ground Ivy wordpress.com | - |

| Dicamba | Chickweed wordpress.com | Plantain wordpress.com |

Phytotoxicity Mechanisms in Target Weeds and Non-Target Organisms

Derivatives of this compound, particularly the aryloxyphenoxypropionates (AOPPs), are widely utilized as selective post-emergence herbicides. sdiarticle3.com Their effectiveness stems from specific biochemical interactions within susceptible plants, primarily grasses. researchgate.net The phytotoxicity of these compounds is primarily attributed to two interconnected mechanisms: the disruption of lipid biosynthesis and the induction of cellular damage through oxidative stress. sdiarticle3.comindexcopernicus.comresearchgate.net

The principal mechanism of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase). sdiarticle3.comresearchgate.netucanr.edu ACCase is a critical enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids. sdiarticle3.comucanr.eduoup.com This inhibition disrupts the production of essential lipids required for building and maintaining cell membranes, which is vital for cell integrity and growth. sdiarticle3.comucanr.edu

AOPP herbicides, often referred to as "fops," are highly selective, primarily targeting the ACCase found in the chloroplasts of grasses. researchgate.net Most broadleaf (dicotyledonous) plants are naturally resistant because their ACCase enzyme is less sensitive to these herbicides. ucanr.edu The herbicidally active form is typically the (R)-enantiomer. oup.com The inhibition of ACCase by AOPPs is noncompetitive and reversible. cambridge.org This targeted disruption of lipid synthesis in meristematic tissues (growing points) leads to a cessation of growth, followed by symptoms like chlorosis and necrosis, ultimately causing the death of the susceptible plant. sdiarticle3.comucanr.edu

Interestingly, the CoA esters of some AOPP herbicides and related 2-arylpropionate anti-inflammatory drugs have been found to be potent, stereoselective inhibitors of rat liver ACCase. nih.gov For instance, the CoA esters of diclofop (B164953) and fluazifop (B150276) are significantly more potent inhibitors than their unconjugated forms, suggesting that some biological effects in animals could be due to the inhibition of this enzyme by their acyl-CoA derivatives. nih.gov

Table 1: Inhibition of Acetyl-CoA Carboxylase by this compound Derivatives

| Compound Class | Target Enzyme | Mechanism of Action | Primary Effect in Plants | Selectivity |

|---|---|---|---|---|

| Aryloxyphenoxypropionates (AOPPs) | Acetyl-CoA Carboxylase (ACCase) | Inhibits the first committed step of fatty acid synthesis. ucanr.eduoup.com | Disruption of membrane synthesis, cessation of growth. sdiarticle3.comucanr.edu | Primarily affects grasses; most broadleaf plants are resistant. researchgate.netucanr.edu |

A secondary but significant mechanism of phytotoxicity for this compound derivatives involves the generation of oxidative stress. sdiarticle3.comindexcopernicus.comresearchgate.net Oxidative stress occurs when there is a serious imbalance between the production of reactive oxygen species (ROS) and the plant's antioxidant defense capabilities. sdiarticle3.com ROS are highly reactive molecules, such as superoxide radicals (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that can cause widespread damage to cellular components. nih.govnih.gov

Exposure to herbicides like diclofop has been shown to increase the concentration of malondialdehyde (MDA), a biomarker of lipid peroxidation, indicating damage to cell membranes. sdiarticle3.com This damage alters membrane fluidity and integrity, leading to the leakage of cellular contents and eventual cell death. sdiarticle3.comresearchgate.netnih.gov The generation of ROS can overwhelm the plant's natural antioxidant systems, such as superoxide dismutase (SOD) and catalase (CAT), leading to a cascade of oxidative damage to lipids, proteins, and DNA. sdiarticle3.comnih.govresearchgate.net Studies on phenoxy herbicides have confirmed that their toxic action is associated with ROS generation and lipid peroxidation. plos.org This mechanism is not limited to target plants; similar effects have been observed in non-target organisms, including cyanobacteria and zebrafish embryos, suggesting a broader toxicological impact related to oxidative stress. sdiarticle3.comresearchgate.net

Table 2: Markers of Oxidative Stress Induced by Phenoxypropionic Acid Derivatives

| Reactive Species/Biomarker | Description | Effect on Organism |

|---|---|---|

| Reactive Oxygen Species (ROS) | Highly reactive molecules including superoxide and hydrogen peroxide. sdiarticle3.comnih.gov | At high concentrations, causes damage to lipids, proteins, and DNA. sdiarticle3.comnih.gov |

| Malondialdehyde (MDA) | A key indicator of lipid peroxidation. sdiarticle3.com | Increased levels signify damage to cellular membranes. sdiarticle3.com |

| Antioxidant Enzymes (e.g., SOD, CAT) | The organism's natural defense against ROS. | Herbicide-induced stress can overwhelm these defense systems. sdiarticle3.comresearchgate.net |

Anti-inflammatory and Analgesic Research Potential

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Research has extended to various derivatives of this compound to explore their potential therapeutic benefits in managing inflammation and pain. humanjournals.com

Preclinical studies using animal models are essential for evaluating the anti-inflammatory and analgesic properties of new chemical entities. For instance, a study on 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid, a derivative, demonstrated dose- and time-dependent analgesic properties in rat models of thermal and chemical pain. researchgate.netimpactfactor.org The compound significantly reduced pain responses in both the early (neurogenic) and late (inflammatory) phases of the formalin test, suggesting a mechanism involving both peripheral and supraspinal pathways. researchgate.netimpactfactor.org

In another study, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was assessed for its anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov Repeated administration of this compound significantly inhibited paw edema and also reduced levels of the pro-inflammatory cytokine TNF-α in a systemic inflammation model. nih.gov Notably, the compound also increased levels of the anti-inflammatory cytokine TGF-β1, indicating a potential immunomodulatory mechanism. nih.gov These preclinical findings highlight the potential of structurally related this compound derivatives as candidates for new anti-inflammatory and analgesic therapies. researchgate.netimpactfactor.orgnih.gov

Antitumor Activity Research and Analogue Development

The structural scaffold of this compound has been incorporated into novel compounds investigated for anticancer activity. A significant area of this research has focused on quinoxaline-based analogues, which have shown promise as a novel class of chemotherapeutic agents. researchgate.netmdpi.comresearchgate.net

2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, known as XK469, is a quinoxaline (B1680401) phenoxypropionic acid derivative that has been extensively studied for its antitumor properties. nih.govaacrjournals.org It was identified as a potent antineoplastic agent and is believed to exert its activity by inhibiting topoisomerase II, particularly the topoisomerase IIβ isoform. researchgate.netresearchgate.netnih.gov However, more recent studies suggest it inhibits both α and β isoforms. nih.govoup.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitumor activity of this class of compounds. Research has shown that the intact quinoxaline ring is fundamental to the activity of XK469. nih.gov Modifications to this heterocyclic ring system, such as creating researchgate.netucanr.edunaphthyridine or imidazo[1,2-a] derivatives, resulted in a loss of antitumor activity. nih.gov

Further SAR studies on various quinoxaline derivatives have provided insights into the chemical features that enhance anticancer efficacy:

Linker Groups : An NH-CO linker at the second position of the quinoxaline nucleus was found to increase activity, whereas aliphatic linkers decreased it. mdpi.com Similarly, an NH linker at the third position was shown to be essential for activity. mdpi.com

Substituents : The presence of electron-donating groups (e.g., -OCH₃) on attached aromatic rings can influence activity. For example, replacing an electron-releasing group with an electron-withdrawing group like chlorine (-Cl) was found to decrease activity in one series of compounds. mdpi.com In another series, a chloro-substitution at the fourth position of a phenyl ring showed excellent activity. mdpi.com

Heterocyclic Systems : The type of heterocyclic moiety attached to the quinoxaline core is important, with a benzoxazole (B165842) moiety at the second position producing higher activity than other systems in one study. mdpi.com

A preclinical evaluation of XK469 in a xenograft model of Waldenstrom's macroglobulinemia demonstrated that sequential treatment of XK469 followed by the chemotherapy agent etoposide (B1684455) (VP-16) resulted in significantly enhanced antitumor activity compared to either agent alone. aacrjournals.orgdocumentsdelivered.com This suggests a potential role for XK469 as a modulator of other chemotherapeutic drugs. aacrjournals.orgdocumentsdelivered.com These detailed SAR and preclinical studies are vital for the rational design and development of more effective quinoxaline-based antitumor agents. nih.govnih.gov

Table 3: SAR Findings for Quinoxaline-Based Analogues of this compound

| Structural Feature | Observation | Impact on Antitumor Activity |

|---|---|---|

| Intact Quinoxaline Ring | Modification or replacement of the quinoxaline system leads to loss of function. nih.gov | Essential for activity. |

| Linker at Position 2/3 | NH-CO or NH linkers are preferred over aliphatic linkers. mdpi.com | Increases activity. |

| Substituents on Phenyl Rings | The effect of electron-donating vs. electron-withdrawing groups is series-dependent. mdpi.com | Variable; specific substitutions can significantly enhance potency. |

| Attached Heterocycles | Specific heterocyclic systems (e.g., benzoxazole) can improve efficacy. mdpi.com | Influences overall activity. |

Elucidation of Pharmacophore Hypotheses for Antitumor Effects

The investigation into the antitumor properties of this compound derivatives has led to the development of pharmacophore hypotheses to define the essential structural features required for anticancer activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Key studies have focused on derivatives such as 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, also known as XK469, and its analogue, 2-{4-[(7-bromo-2-quinalinyl)oxy]phenoxy}propionic acid (SH80). These compounds have demonstrated the ability to eliminate malignant cell types that are resistant to many common antitumor agents. nih.govresearchgate.net Research into the structure-activity relationship of these molecules has established specific criteria for their activity against transplanted tumors in mice. nih.gov

A crucial finding is that an intact 2-oxypropionic acid moiety is a prerequisite for achieving maximum antitumor activity in compounds like XK469. nih.gov Synthetic modifications to this part of the molecule have significant consequences. For instance, while the addition of a single methyl group to the 2-position of the propionic acid moiety (creating an isobutyric acid analog) is tolerated without a significant loss of in vivo activity, other substitutions are detrimental. nih.gov Substitution of fluorine at the 3-position of the central phenoxy linker reduces activity tenfold, and a 2-fluoro substitution makes the compound 100-fold less active than XK469. nih.gov

These findings suggest a pharmacophore model for this class of compounds that requires:

A halo-substituted quinoxalinoxy or quinolinoxyl residue.

A 1,4-bridging phenoxy linker.

An unaltered 2-oxypropionic acid moiety.

The development of such pharmacophore models and the quantitative structure-activity relationship (QSAR) analysis are vital computational techniques in medicinal chemistry. nih.gov They help researchers to design and develop more potent and selective anticancer compounds by predicting the biological activity of novel molecules based on their structural features. nih.gov The synthetic accessibility and the ease of modifying the basic chalcone-like structure, which shares features with these compounds, make them attractive targets for future drug development. pharmacophorejournal.commdpi.com

Solubilization Studies of Related Anticancer Agents

The effectiveness of a therapeutic agent is often linked to its physicochemical properties, including its solubility. Studies have investigated the use of this compound (PPA) in the solubilization of structurally related anticancer drugs, such as XK469. sigmaaldrich.com The efficiency of any solubilization technique is highly dependent on the properties of the drug . sigmaaldrich.com Research comparing the solubilization of XK-469 and PPA highlights that XK-469 is significantly less polar than PPA and has a lower intrinsic solubility. sigmaaldrich.com This work underscores the importance of formulation and delivery strategies in the development of anticancer agents derived from the this compound scaffold.

Exploration in Metabolic Pathways and Cellular Processes

The metabolic fate of this compound and its analogs is a key area of investigation for understanding their biological activity. In vivo studies in rats using 2-phenylpropionic acid (2-PPA), a model substrate, have identified two primary metabolic activation pathways: acyl-CoA formation and acyl glucuronidation. nih.govnih.gov These pathways can generate reactive metabolites capable of covalently binding to liver proteins. nih.gov

Research indicates that the formation of 2-PPA-CoA thioester contributes more significantly to this covalent adduct formation in vivo than acyl glucuronidation. nih.gov The balance between these pathways can be modulated by other substances. For example, fibric acid derivatives, which are structurally related, show different effects on these pathways. Clofibric acid was found to markedly increase the hepatic exposure to 2-PPA-CoA and subsequently increase covalent binding to liver proteins by 25%. nih.gov In contrast, fenofibrate (B1672516) and gemfibrozil (B1671426) lowered the covalent binding by decreasing the hepatic levels of the reactive metabolites. nih.gov

In microorganisms, this compound can undergo different metabolic transformations. For instance, it is a substrate for the production of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), a key intermediate in the synthesis of certain herbicides, through microbial hydroxylation. researchgate.netnih.gov This biotransformation can be enhanced by inducing reactive oxygen species (ROS), suggesting the involvement of peroxidases in the metabolic process. nih.gov

Effects on Lipid Metabolism and Ovarian Activity in Animal Models

The effects of this compound derivatives on metabolism have been explored in various animal models, particularly in livestock where metabolic efficiency is crucial. One derivative, 2-methyl-2-phenoxypropionic acid (MFPA), also known as mefepronic acid, is recognized as an activator of energy metabolism. agriculturejournals.czagriculturejournals.cz It belongs to the family of fibrates, which are ligands for peroxisome proliferator-activated receptors (PPARs), nuclear receptors that play a key role in regulating lipid and glucose metabolism. agriculturejournals.cznih.gov

Studies in postpartum dairy cows have been conducted to evaluate the impact of MFPA on lipid profiles and reproductive function. nih.gov In one such study, sixty Friesian cows were divided into a treatment group receiving mefepronic acid and a control group. The treated animals showed beneficial effects on hepatic metabolism, with blood levels of HDL, glucose, and cholesterol increasing by the end of the 40-day study period. nih.gov Furthermore, reproductive parameters were also reported to have improved in the treatment group. nih.gov

The mechanism of action for fibrates like mefepronic acid is often linked to the activation of PPARα. nih.gov In mice, activation of PPARα by other compounds has been shown to impact ovarian function and steroid hormone synthesis, indicating a potential pathway through which this compound derivatives could influence reproductive processes. nih.gov

| Parameter | Group | Pre-treatment (Day -10) | Post-treatment (Day 2) | Post-treatment (Day 10) | Post-treatment (Day 21) |

| Free Fatty Acids (mmol/L) | Fat, Treated (BCS > 4) | 0.45 | 0.39 | 0.55 | 0.60 |

| Fat, Placebo (BCS > 4) | 0.48 | 0.42 | 0.58 | 0.62 | |

| Normal, Treated (BCS 3.25-3.75) | 0.42 | 0.38 | 0.50 | 0.55 | |

| Normal, Placebo (BCS 3.25-3.75) | 0.44 | 0.37 | 0.52 | 0.57 | |

| β-hydroxybutyrate (mmol/L) | Fat, Treated (BCS > 4) | 0.50 | 0.55 | 1.43* | 0.90 |

| Fat, Placebo (BCS > 4) | 0.52 | 0.56 | 0.85 | 0.80 | |

| Normal, Treated (BCS 3.25-3.75) | 0.48 | 0.53 | 0.75 | 0.70 | |

| Normal, Placebo (BCS 3.25-3.75) | 0.49 | 0.54 | 0.78 | 0.72 | |

| Cholesterol (mmol/L) | Fat, Treated (BCS > 4) | 2.5 | 2.6 | 2.8 | 3.0 |

| Fat, Placebo (BCS > 4) | 2.6 | 2.7 | 2.9 | 3.1 | |

| Normal, Treated (BCS 3.25-3.75) | 2.4 | 2.5 | 2.7 | 2.9 | |

| Normal, Placebo (BCS 3.25-3.75) | 2.5 | 2.6 | 2.8 | 3.0 |

*Statistically significant increase (P < 0.05) noted in this group at this time point, attributed to a higher incidence of postpartum diseases. agriculturejournals.czagriculturejournals.czrepec.org

Implications for Metabolic Disorders (e.g., Hepatic Lipidosis, Ketosis)

Derivatives of this compound are particularly noted for their application in veterinary medicine for treating metabolic disorders common in high-producing animals, such as hepatic lipidosis (fatty liver) and ketosis in dairy cows. agriculturejournals.czagriculturejournals.cz These conditions often occur during the transition period around calving when the cow is in a state of negative energy balance. agriculturejournals.czagriculturejournals.cz

Mefepronic acid (2-methyl-2-phenoxypropionic acid) is marketed for treating ketosis, liver diseases, and "fat cow syndrome". researchgate.net Its role as an activator of energy metabolism is central to its therapeutic rationale. agriculturejournals.cz Ketosis is characterized by elevated levels of ketone bodies, such as β-hydroxybutyrate (BHB), in the blood. Studies have monitored BHB levels in cows treated with mefepronic acid. In one study, while cows with normal body condition did not show indications of subclinical ketosis, a group of fatter cows treated with the compound did show a significant increase in BHB at day 10 postpartum, which was associated with a higher incidence of other postpartum diseases in that specific group. agriculturejournals.czrepec.org

In dogs with suspected hepatopathy (liver disease), mefepronic acid has been associated with a faster decrease in elevated serum liver enzyme activities compared to other treatments. nih.gov This suggests it may be a beneficial supportive therapy for animals with compromised liver function, potentially by aiding the recovery of damaged hepatocytes. nih.gov Research in postpartum dairy cows has also involved liver biopsies to assess hepatic lipid and glycogen (B147801) content directly, with one study showing that mefepronic acid treatment led to improvements in these histological measures, consistent with enhanced hepatic metabolism. nih.gov

The mechanism behind these effects is believed to involve the activation of PPARs, which are central regulators of lipid metabolism. agriculturejournals.cz By modulating these pathways, this compound derivatives may help reduce the accumulation of triacylglycerol in the liver, a hallmark of hepatic lipidosis. researchgate.net

Environmental Fate and Biodegradation Studies of 2 Phenoxypropionic Acid

Environmental Distribution and Transport Mechanisms

2-Phenoxypropionic acid and related phenoxy acid compounds are characterized by high water solubility and weak absorption in soil. nih.gov These properties contribute to their mobility in the environment, allowing them to be readily transported to both surface water and groundwater. nih.gov Due to these transport mechanisms, phenoxy acids such as mecoprop (B166265) and dichlorprop (B359615), which are derivatives of this compound, have been detected in monitoring studies of aquatic environments. nih.gov While specific data on the environmental fate of 2,4,5-TP, another derivative, is limited due to its cancellation, its potential for soil mobility is expected to vary based on the compound's formulation and soil characteristics, with a generally low potential for migration to groundwater. epa.govherts.ac.uk

Aerobic and Anaerobic Degradation Pathways in Environmental Matrices (e.g., Sewage Sludge, Soil)

The biodegradation of this compound and its derivatives is a key process influencing their concentration in the environment and is significantly affected by the presence or absence of oxygen. nih.gov

In aerobic environments, such as activated sludge, the complete degradation of both enantiomers of racemic this compound has been observed. core.ac.ukoup.com Studies using activated sludge from municipal wastewater treatment plants demonstrated that both the (R) and (S) enantiomers of this compound, as well as its 3-chloro and 4-chloro derivatives, were fully degraded within 25 days. oup.com Higher mineralization rates for related compounds like mecoprop have been noted in the presence of oxygen. nih.gov

Under anaerobic conditions, the degradation patterns can be different. In studies of mecoprop in microcosms designed to simulate different redox environments, no biodegradation was observed under methanogenic, sulphate-reducing, or iron-reducing conditions. nih.gov However, under nitrate-reducing conditions, the (R)-enantiomer of mecoprop was degraded, while the (S)-enantiomer was not. nih.gov Research on contaminated subsoils has also identified distinct microbial communities responsible for degradation: aerobic microorganisms with varying enantioselectivity and anaerobic, denitrifying organisms that show a preference for the S-enantiomer at high concentrations. researchgate.net

The following table summarizes the degradation of this compound derivatives in different environmental matrices.

| Compound | Matrix | Conditions | Degradation Outcome | Citation |

| (RS)-2-Phenoxypropionic acid | Activated Sewage Sludge | Aerobic | Both enantiomers completely degraded within 25 days. | oup.com |

| (RS)-2-(2-Chlorophenoxy)propionic acid | Activated Sewage Sludge | Aerobic | (R)-enantiomer removed after 24 days; only 30% of (S)-enantiomer degraded after 47 days. | oup.com |

| (RS)-2-(3-Chlorophenoxy)propionic acid | Activated Sewage Sludge | Aerobic | Both enantiomers completely degraded within 25 days. | oup.com |

| Mecoprop | Microcosm (Limestone) | Anaerobic (Nitrate-reducing) | (R)-enantiomer degraded; (S)-enantiomer did not degrade. | nih.gov |

| Mecoprop | Microcosm (Limestone) | Anaerobic (Methanogenic, Sulphate-reducing, Iron-reducing) | No biodegradation observed. | nih.gov |

| Mecoprop | Contaminated Soil | Anaerobic (Denitrifying) | Preferential degradation of the S-enantiomer at high concentrations. | researchgate.net |

Enantioselective Biodegradation of this compound and its Chiral Derivatives

A significant aspect of the environmental fate of this compound is the enantioselective nature of its biodegradation, where microorganisms preferentially degrade one enantiomer over the other. core.ac.ukoup.com

The preference for a specific enantiomer during biodegradation is influenced by several factors, including the chemical structure of the compound and the prevailing environmental conditions.

Chemical Structure: The presence and position of chlorine atoms on the aromatic ring of this compound derivatives affect which enantiomer is degraded preferentially by microorganisms in sewage sludge. core.ac.uk For instance, during aerobic incubation with activated sludge, the (R)-enantiomer of this compound was degraded before the (S)-enantiomer. oup.com In contrast, for 2-(3-chlorophenoxy)propanoic acid, the (S)-enantiomer was the preferred substrate. oup.com

Redox Conditions: The presence of oxygen is a critical factor. In aerobic soil, microorganisms have been shown to preferentially degrade the (R)-enantiomer of mecoprop at environmentally relevant concentrations. researchgate.net Conversely, under anaerobic, nitrate-reducing conditions, the degradation of (R)-mecoprop was observed, while the (S)-enantiomer persisted. nih.gov

Substrate Concentration: The concentration of the compound can also dictate enantiomer preference. In one study, the (R)-enantiomer of mecoprop was preferentially degraded at low (nM) concentrations under aerobic conditions, whereas the (S)-enantiomer was preferentially degraded at higher (µM) concentrations. researchgate.net

The degradation of this compound derivatives is often carried out by synergistic microbial communities rather than single species. nih.govresearchgate.netasm.org A community isolated from wheat root systems, comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus, was capable of degrading mecoprop, although none of the individual species could do so alone. nih.govasm.org Similarly, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to degrade the (R)-(+)-isomer of mecoprop. researchgate.netoup.com

Microbial communities often require an adaptation period or lag phase before degradation begins. nih.govasm.org In one study, a microbial community initially had a lag phase of 30 days before degrading mecoprop; however, upon subsequent exposure to the herbicide, this lag phase was reduced to less than 24 hours, indicating microbial adaptation. nih.govasm.org In some cases, prolonged incubation is necessary for a single member of a consortium to develop the ability to degrade the compound on its own. researchgate.netoup.com

Specific bacterial strains have been isolated and identified for their ability to degrade this compound and its derivatives.

Alcaligenes denitrificans : This bacterium has been isolated from soil and can utilize the (R)-(+)-enantiomer of mecoprop as its sole source of carbon. researchgate.netoup.comkent.ac.uk Initially identified as part of a three-member consortium, A. denitrificans was eventually able to grow on the herbicide as a pure culture after a period of prolonged incubation. researchgate.netoup.com

Sphingomonas herbicidovorans : This strain is capable of utilizing racemic mecoprop as its sole carbon and energy source, degrading both the (R) and (S) enantiomers completely. nih.govresearchgate.net However, it exhibits a clear preference, degrading the (S)-enantiomer much more rapidly than the (R)-enantiomer. nih.govresearchgate.net Studies with resting cells confirmed this enantioselectivity, as cells grown on (S)-mecoprop could degrade the (S)-enantiomer but not the (R)-enantiomer, and vice versa. nih.govresearchgate.net This suggests the involvement of distinct, specific enzymes for the degradation of each enantiomer. nih.govresearchgate.net

The table below details the enantioselectivity of these identified microbial strains.

| Microbial Strain | Compound Degraded | Enantiomer Preference | Citation |

| Alcaligenes denitrificans | Mecoprop | Exclusively degrades the (R)-(+)-isomer. | researchgate.netoup.comkent.ac.uk |

| Sphingomonas herbicidovorans | Mecoprop | Degrades both enantiomers, but the (S)-enantiomer is degraded much faster than the (R)-enantiomer. | nih.govresearchgate.net |

Characterization of Environmental Metabolites

The biodegradation of this compound derivatives proceeds through the formation of intermediate metabolites. For chlorinated derivatives like mecoprop, the primary step often involves the formation of corresponding chlorophenols. nih.gov

Gas chromatography-mass spectrometry (GC-MS) analysis has provided direct evidence for the biotransformation of mecoprop to the transient metabolite 4-chloro-2-methylphenol (B52076). kent.ac.uk This metabolite was identified during the degradation of (R)-mecoprop under nitrate-reducing conditions. nih.gov In the degradation pathway elucidated for Alcaligenes denitrificans, mecoprop is first converted to 4-chloro-2-methylphenol and pyruvate. kent.ac.uk The 4-chloro-2-methylphenol is subsequently transformed into a substituted catechol, which then undergoes aromatic ring cleavage as part of the beta-ketoadipate pathway. kent.ac.uk

Overall Environmental Impact Assessment of this compound

The comprehensive environmental impact of this compound is determined by its behavior and effects within various environmental compartments, including soil, water, and air, as well as its impact on living organisms. A thorough assessment involves evaluating its persistence, mobility, potential for bioaccumulation, and ecotoxicity. While specific data for this compound is limited in scientific literature, an assessment can be inferred from the behavior of structurally similar phenoxyalkanoic acid herbicides.

Persistence and Degradation

Studies on related compounds, such as mecoprop (2-(2-methyl-4-chloro)phenoxypropionic acid), indicate that degradation is carried out by mixed bacterial cultures isolated from soil. fishersci.comnih.gov For instance, a consortium of bacteria including Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis has been shown to degrade the (R)-(+)-isomer of mecoprop. researchgate.net Similarly, mixed bacterial cultures have been found to degrade other phenoxy acid herbicides like MCPA and 2,4-D. nih.gov The half-life of phenoxy herbicides in soil can vary depending on environmental conditions such as temperature, moisture, and microbial population, but they are generally not considered to be highly persistent. who.intcitrusindustry.net

Mobility in Soil and Water

The mobility of this compound in the environment is influenced by its solubility in water and its adsorption to soil particles. As a water-soluble compound, it is likely to be mobile in the environment. fishersci.com The extent of its movement through the soil profile and into groundwater or surface water is dependent on soil type, organic matter content, and pH. mdpi.commicronaag.com

For related phenoxyacetic acids like 2,4-D and MCPA, studies have shown that they are weakly sorbed in soils with low organic matter, indicating a potential for leaching. mdpi.com The mobility of these compounds is generally higher in soils with lower clay and organic matter content. Given its structural similarities, this compound is expected to exhibit comparable mobility.

Bioaccumulation

Currently, there is no specific information available regarding the bioaccumulation potential of this compound. fishersci.com Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For many phenoxy herbicides, the potential for significant bioaccumulation is considered low due to their relatively rapid metabolism and excretion by organisms.

Ecotoxicity

For instance, the related compound dichlorprop (2-(2,4-dichlorophenoxy)propionic acid) is classified as harmful to aquatic life and very toxic to aquatic life with long-lasting effects. nj.govthermofisher.com It is also noted to be toxic to terrestrial vertebrates. thermofisher.com Given the structural similarities, it is prudent to consider that this compound may also pose a risk to aquatic and terrestrial organisms. The table below presents ecotoxicity data for a related phenoxypropionic acid.

| Organism | Endpoint | Value | Compound | Source |

|---|---|---|---|---|

| Freshwater Fish | LC50 (96h) | Not specified | 2-(2,4-Dichlorophenoxy)propionic acid | thermofisher.com |

| Water Flea (Daphnia) | EC50 (48h) | Not specified | 2-(2,4-Dichlorophenoxy)propionic acid | thermofisher.com |

| Freshwater Algae | EC50 (72h) | Not specified | 2-(2,4-Dichlorophenoxy)propionic acid | thermofisher.com |

Effects on Soil Microorganisms

Analytical Methodologies for 2 Phenoxypropionic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2-phenoxypropionic acid and its related substances. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools that offer distinct advantages depending on the analytical objective.

High-performance liquid chromatography is a versatile and widely used technique for the analysis of this compound. It allows for the separation of the active ingredient from impurities and, crucially, for the resolution of its enantiomers.

The enantiomers of this compound can exhibit different biological activities, making their separation and quantification essential. This is achieved using chiral stationary phases (CSPs) in HPLC. These phases create a chiral environment that allows for differential interaction with the (R)- and (S)-enantiomers, leading to their separation.

A variety of CSPs are available, with polysaccharide-based and Pirkle-type columns being common choices for the resolution of racemic acids. The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation. The interactions between the analyte and the CSP can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition.

One effective method for the enantiomeric resolution of this compound involves the use of a CHIRALPAK® IM column. The specific conditions and results of such a separation are detailed in the table below.

Table 1: HPLC Conditions for Enantiomeric Resolution of this compound

| Parameter | Value |

|---|---|

| Column | CHIRALPAK® IM |

| Dimensions | 4.6 x 250 mm (5 µm) |

| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid = 90 / 10 / 0.1 |

| Chromatographic Mode | Normal Phase |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV-VIS at 215 nm |

| Retention Time (Enantiomer 1) | 4.1 min |

| Retention Time (Enantiomer 2) | 6.3 min |

| Alpha Value (α) | 2.97 |

Another approach for the separation of this compound enantiomers is through the use of a Chirex 3126 phase, which has demonstrated a separation factor (α) of 1.26. phenomenex.com The choice of chiral stationary phase will depend on the specific analytical requirements, including the desired resolution, analysis time, and compatibility with the sample matrix.

Ultraviolet (UV) detection is a common and reliable method for the quantification of this compound in HPLC analysis. The presence of a phenyl ring and a carboxyl group in the molecule's structure allows it to absorb light in the UV region of the electromagnetic spectrum.

The selection of the detection wavelength is crucial for achieving optimal sensitivity. For this compound, a wavelength of 215 nm is effective, as it corresponds to a region of strong absorbance for the molecule. daicelchiral.com Generally, the carboxyl functional group in organic acids allows for detection at around 210-214 nm. scioninstruments.com Additionally, the aromatic ring provides absorbance at higher wavelengths, and a fixed-wavelength detector at 254 nm, which is common in many HPLC systems, can also be utilized for detection. unt.edu The choice of wavelength may be optimized to maximize the response for the active ingredient while minimizing interference from impurities or matrix components.

Gas chromatography is a powerful technique for monitoring the progress of chemical reactions, such as the synthesis or derivatization of this compound. However, due to the low volatility of the carboxylic acid, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile derivative.

This is often achieved through esterification, which converts the carboxylic acid group into an ester. A common derivatization approach for phenoxy acids is pentafluorobenzylation. nih.gov This reaction with pentafluorobenzyl bromide converts the acid into its corresponding pentafluorobenzyl ester, which is more volatile and has excellent properties for detection by electron capture detection (ECD) or mass spectrometry (MS).

By taking aliquots from a reaction mixture at different time points, derivatizing them, and analyzing them by GC, the disappearance of starting materials and the appearance of this compound (or its subsequent products) can be monitored. This allows for the determination of reaction kinetics and the optimization of reaction conditions. The use of an internal standard is recommended for accurate quantification of the conversion.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Spectroscopic Characterization (Focus on structural confirmation and purity)

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Infrared spectroscopy is particularly useful for the confirmation of functional groups present in the molecule.

Infrared (IR) spectroscopy provides valuable information about the chemical bonds and functional groups within a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its structure.

The key functional groups in this compound are the carboxylic acid group (-COOH), the ether linkage (-O-), and the aromatic ring (phenyl group). The carboxylic acid group gives rise to two very distinct absorption bands. The O-H stretching vibration appears as a very broad band in the region of 3300-2500 cm⁻¹. vscht.cz This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1700 and 1725 cm⁻¹. libretexts.org

The C-O stretching of the ether group and the carboxylic acid will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Aromatic/Alkyl | C-H stretch | 3100 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

| Aromatic | C=C stretch | 1600 - 1400 | Medium |

By analyzing the positions and shapes of these absorption bands, the identity and purity of a this compound sample can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound. It provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the molecule's connectivity and stereochemistry.

In a typical 1H NMR spectrum of this compound, distinct signals corresponding to the different protons within the molecule can be observed. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 6.8 to 7.3 ppm. The methine proton (CH) adjacent to the carboxylic acid and the ether linkage gives a quartet signal around 4.7 ppm, while the methyl protons (CH3) appear as a doublet at approximately 1.6 ppm. The carboxylic acid proton is often observed as a broad singlet at a higher chemical shift, typically above 10 ppm.

Table 1: Representative 1H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic (C6H5) | 6.8 - 7.3 | Multiplet |

| Methine (CH) | ~4.7 | Quartet |

| Methyl (CH3) | ~1.6 | Doublet |

| Carboxylic Acid (COOH) | >10 | Broad Singlet |

NMR spectroscopy is also instrumental in determining the ratio of stereoisomers (enantiomers) of this compound. Since enantiomers have identical physical properties in an achiral environment, their NMR spectra are also identical. To differentiate them, a chiral derivatizing agent is often employed. wikipedia.org This agent reacts with both enantiomers to form diastereomers, which have distinct NMR spectra.

One common chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). wikipedia.org By analyzing the integrals of the distinct peaks corresponding to each diastereomer in the 19F or 1H NMR spectrum, the enantiomeric excess and the ratio of the (R)- and (S)-enantiomers of this compound can be accurately quantified. wikipedia.org Chiral lanthanide shift reagents can also be used to separate the signals of enantiomers, though they must be used in low concentrations to prevent line broadening. wikipedia.org

High-Throughput Screening Assays for Biotransformation Products

High-throughput screening (HTS) assays are essential for rapidly evaluating large numbers of microbial strains or enzymes for their ability to biotransform this compound into valuable products, such as hydroxylated derivatives. These assays are designed to be fast, simple, and amenable to automation, often utilizing microplate formats.

A common HTS method for detecting hydroxylated aromatic products, such as (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPOPA) derived from the microbial hydroxylation of (R)-2-phenoxypropionic acid ((R)-POPA), is based on a colorimetric reaction. nih.gov

One such assay involves the reaction of the hydroxylated product with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent like potassium hexacyanoferrate (K3[Fe(CN)6]). nih.gov This reaction forms a colored product, an indoxyl antipyrine (B355649), which can be quantified spectrophotometrically. The intensity of the color, measured at a specific wavelength (e.g., 550 nm), is directly proportional to the concentration of the hydroxylated product. nih.gov This method has been shown to be rapid, accurate, and highly reproducible, with the potential for screening thousands of samples per day. nih.gov

Another HTS method utilizes potassium dichromate as an oxidant. nih.gov The hydroxylated aromatic product is oxidized to form a brown-colored quinone-type compound, and the absorbance is measured at a suitable wavelength, such as 570 nm. nih.gov This assay has been successfully used to screen for mutants of Beauveria bassiana with enhanced capacity for producing (R)-HPOPA. nih.gov

Table 2: Comparison of Microplate Assay Methods for Hydroxylated Aromatic Products

| Method | Reagents | Product | Detection Wavelength |

| 4-Aminoantipyrine (4-AAP) Assay | 4-AAP, Potassium hexacyanoferrate | Indoxyl antipyrine (orange-red) | 550 nm |

| Potassium Dichromate Assay | Potassium dichromate | Quinone-type compound (brown) | 570 nm |

These microplate-based assays offer significant advantages over traditional analytical methods like high-performance liquid chromatography (HPLC) for initial screening purposes, primarily due to their speed and cost-effectiveness.

Determination of Phenolic Impurities in Derived Agrochemicals

Agrochemicals derived from this compound, such as the herbicide mecoprop (B166265), may contain phenolic impurities that need to be monitored for quality control. High-performance liquid chromatography (HPLC) is a widely used technique for the determination of these impurities. cipac.org

A common approach involves using a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of methanol (B129727) and an acetate (B1210297) buffer solution. cipac.org Detection of the phenolic impurities is typically performed using an ultraviolet (UV) detector at a wavelength of 280 nm. cipac.org An external standard technique is used for quantification. cipac.org To verify the identity of the chlorinated phenols, the separation can be performed with eluents of varying pHs. cipac.org

For ionic salts of phenoxyalkanoic herbicides, an electrochemical detector can also be employed for the determination of phenolic impurities. cipac.org Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) provides a highly sensitive and selective method for measuring trace levels of phenoxyacid herbicides and their phenolic metabolites in environmental samples like water. nih.govresearchgate.net This method can achieve very low limits of detection, often in the nanogram per liter range. nih.govresearchgate.net

Table 3: Analytical Methods for Phenolic Impurities in Agrochemicals Derived from this compound

| Technique | Column/Detector | Mobile Phase/Conditions | Application |

| HPLC-UV | Reversed-phase C18 column, UV detector (280 nm) | Methanol/acetate buffer | Determination of phenolic impurities in technical and formulated products. cipac.org |

| HPLC-Electrochemical | - , Electrochemical detector | - | Determination of phenolic impurities in ionic salts of herbicides. cipac.org |

| LC/MS/MS | Reversed-phase C18 column, ESI-MS/MS | - | Trace analysis of herbicides and their phenolic metabolites in water. nih.govresearchgate.net |

Advanced Research on Derivatives and Structural Analogues of 2 Phenoxypropionic Acid

Rational Design and Synthesis of Novel Derivatives

The rational design of 2-phenoxypropionic acid derivatives involves strategic chemical modifications to create analogues with specific biological functions, ranging from herbicidal to therapeutic applications.

Aryloxyphenoxypropionate (AOPP) Herbicides as Key Analogues